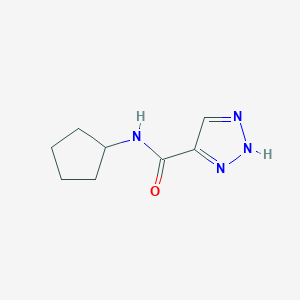
N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazoles has been a subject of extensive research due to their versatile applications . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The structure of triazoles comprises three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
Triazoles exhibit high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They have been synthesized via various methods, including the popular click chemistry approach .Physical And Chemical Properties Analysis
Triazoles possess numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of 1H-1,2,3-triazole-4-carboxamides, including similar compounds to N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide, have shown promising antimicrobial activities. For example, certain derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and antifungal activity against pathogenic yeast Candida albicans. These compounds were particularly notable for their selective action and minimal impact on the viability of human cells, suggesting potential for targeted antimicrobial therapies (Pokhodylo et al., 2021).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of 1,2,3-triazole derivatives, which include compounds structurally related to this compound, have been a significant area of research. Studies have reported efficient synthesis methods and detailed structural characterizations, highlighting the importance of these compounds in various scientific applications. For instance, a study discussed the synthesis of a spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, demonstrating the chemical versatility and potential utility of these compounds (Gladkov et al., 2018).
Energetic Material Development
The development of nitrogen-rich energetic compounds using 1,2,3-triazole derivatives has been an area of significant interest. Research has demonstrated the synthesis of such compounds with high nitrogen content, offering insights into their potential applications in energetic materials. For example, a study synthesized and characterized the nitrogen-rich compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, exploring its thermal stability and predicting its detonation properties, indicating its potential use in energetic material applications (Qin et al., 2016).
Mécanisme D'action
Target of Action
N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide primarily targets specific enzymes and receptors within the biological system. These targets often include viral polymerases and other critical enzymes involved in the replication of viral genetic material. By binding to these enzymes, this compound disrupts the normal function of the viral replication machinery, thereby inhibiting the proliferation of the virus .
Mode of Action
This compound interacts with its target enzymes through hydrogen bonding and other molecular interactions. This binding alters the conformation of the enzyme, rendering it inactive or less effective. As a result, the replication of viral nucleic acids is halted, preventing the virus from multiplying and spreading within the host organism .
Biochemical Pathways
The action of this compound affects several biochemical pathways, particularly those involved in nucleic acid synthesis. By inhibiting key enzymes in these pathways, the compound disrupts the synthesis of viral RNA or DNA. This leads to a cascade of downstream effects, including the activation of cellular defense mechanisms and the eventual clearance of the virus from the host system .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically well-absorbed in the gastrointestinal tract, allowing for effective oral administration. It is distributed throughout the body, reaching high concentrations in tissues where viral replication occurs. Metabolism primarily occurs in the liver, where the compound is broken down into active metabolites. Excretion is mainly via the kidneys, with a significant portion of the compound being eliminated in the urine .
Result of Action
The molecular and cellular effects of this compound include the inhibition of viral replication, reduction of viral load, and alleviation of symptoms associated with viral infections. By targeting and inhibiting viral enzymes, the compound effectively reduces the ability of the virus to reproduce and spread, leading to a decrease in the severity and duration of the infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound may exhibit optimal activity at physiological pH and body temperature. Additionally, interactions with other medications or dietary components can affect its bioavailability and therapeutic effectiveness. Stability studies indicate that this compound remains stable under standard storage conditions, ensuring its efficacy over time .
Orientations Futures
Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The future directions in this field could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Analyse Biochimique
Biochemical Properties
N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects, such as modulation of metabolic pathways and improvement in disease symptoms. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites. The metabolic pathways of this compound can influence metabolic flux and alter the levels of key metabolites, thereby impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
N-cyclopentyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-8(7-5-9-12-11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13)(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTYDZQSVYBDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

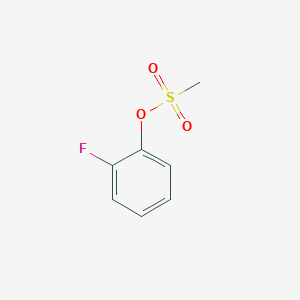
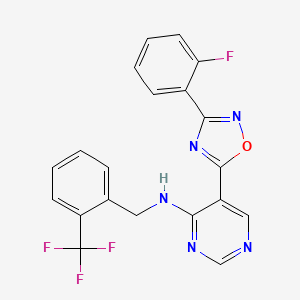
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635161.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2635165.png)
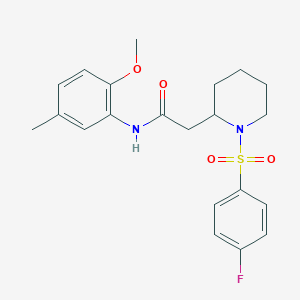

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid](/img/structure/B2635169.png)
![(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B2635170.png)
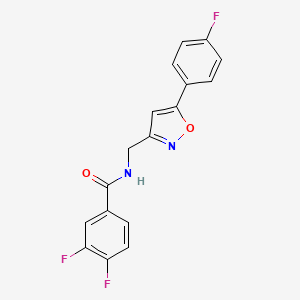
![3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2635172.png)

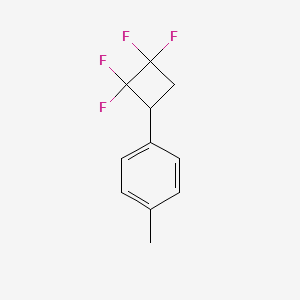
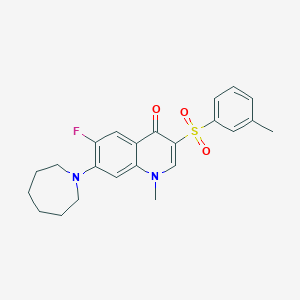
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635179.png)